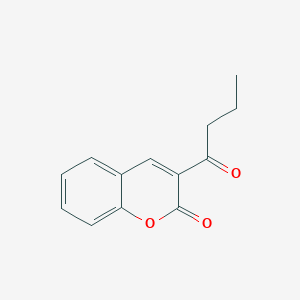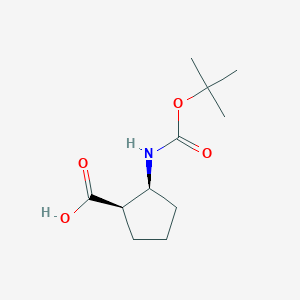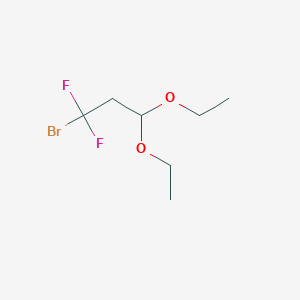
1-Bromo-3,3-diethoxy-1,1-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3-diethoxy-1,1-difluoropropane is an organic compound with the molecular formula C7H13BrF2O2. It is a brominated derivative of difluoropropane, characterized by the presence of two ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3,3-diethoxy-1,1-difluoropropane typically involves the bromination of 3,3-diethoxy-1,1-difluoropropane. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Bromo-3,3-diethoxy-1,1-difluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-diethoxy-1,1-difluoropropanol.
Reduction Reactions: The compound can be reduced to form 3,3-diethoxy-1,1-difluoropropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3,3-diethoxy-1,1-difluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-diethoxy-1,1-difluoropropane involves its reactivity due to the presence of the bromine atom and the difluoropropane moiety. The bromine atom can participate in nucleophilic substitution reactions, while the difluoropropane moiety can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1-Bromo-3,3-diethoxy-1,1-difluoropropane can be compared with similar compounds such as:
1-Bromo-3,3-dimethoxy-1,1-difluoropropane: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-3,3-diethoxy-1,1-dichloropropane: Similar structure but with chlorine atoms instead of fluorine atoms.
1-Bromo-3,3-diethoxy-1,1-difluorobutane: Similar structure but with an additional carbon atom in the chain.
The uniqueness of this compound lies in its specific combination of bromine, ethoxy, and difluoropropane moieties, which confer distinct reactivity and applications .
Properties
IUPAC Name |
1-bromo-3,3-diethoxy-1,1-difluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrF2O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUOBMFAPLIVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(F)(F)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
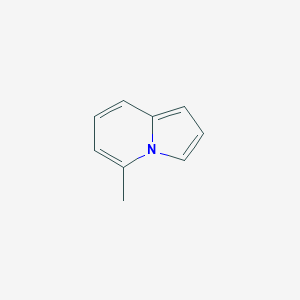

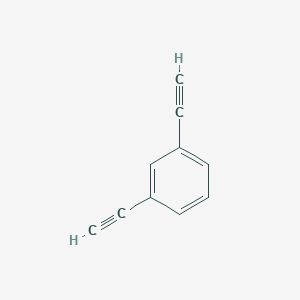
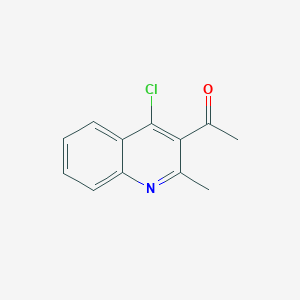
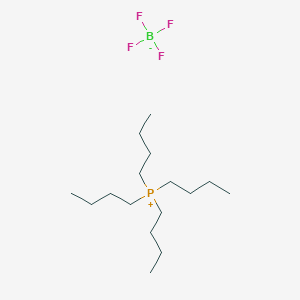

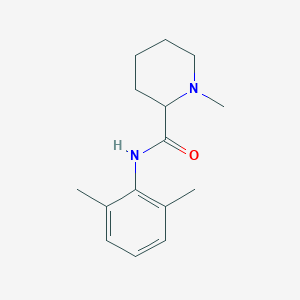

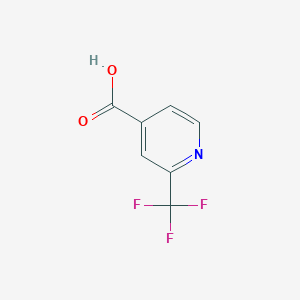
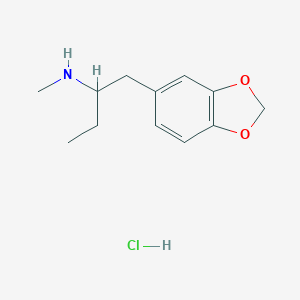
![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)
